1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
CAS No.: 2549029-02-7
Cat. No.: VC11820838
Molecular Formula: C15H24N4OS
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549029-02-7 |
|---|---|
| Molecular Formula | C15H24N4OS |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 1-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H24N4OS/c1-15(2,3)11-9-12(18-14(17-11)21-4)19-7-5-10(6-8-19)13(16)20/h9-10H,5-8H2,1-4H3,(H2,16,20) |
| Standard InChI Key | SXVJRPVZEVUKKY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NC(=N1)SC)N2CCC(CC2)C(=O)N |
| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)SC)N2CCC(CC2)C(=O)N |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and piperidine rings and the introduction of the methylsulfanyl group. Common methods might involve nucleophilic substitution reactions, ring closure reactions, and the use of protecting groups to control the sequence of reactions.
Biological Activity
While specific biological activity data for 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, pyrimidine derivatives are known for their anticancer, antiviral, and antimicrobial properties . The presence of a piperidine ring could enhance interactions with biological targets, such as receptors or enzymes.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 6-Tert-butyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | C13H23N5 | 249.36 | Potential therapeutic applications |
| N-{6-[2-(Methylsulfanyl)pyrimidin-4-Yl]-1,3-Benzothiazol-2-Yl}acetamide | C14H12N4OS2 | 316.4 | Antimicrobial or anticancer potential |
| (R)-tert-butyl 3-methyl-4-(5-(4-(methylsulfonyl)benzyloxy)pyrimidin-2-yl)piperazine-1-carboxylate | Not specified | 462.6 | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume